Methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate
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Overview
Description
“Methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate” is a chemical compound. It is part of the cubane family, which is of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry . The cubane system is highly strained and was first synthesized in the 1960s .
Synthesis Analysis
The synthesis of cubane derivatives has been a topic of interest in recent years. One method involves the direct conversion of cubane carboxylic acids to alkoxy cubanes using the Hofer–Moest reaction under flow conditions . This method is compatible with the presence of other oxidizable functional groups and allows for straightforward upscaling .Chemical Reactions Analysis
The chemical reactions involving cubane derivatives have been extensively investigated . One of the known reactions is the oxidative decarboxylative ether formation, also known as the Hofer–Moest reaction . This reaction has been demonstrated for the electrochemical functionalization of cubane .Scientific Research Applications
Novel Synthetic Routes and Derivatives
Researchers have developed new synthetic routes to modify the cubane nucleus, producing thioaryl- and diphenylphosphoryl-cubane derivatives with potential applications in materials science and organic synthesis (Jimenez et al., 2018).
Polymer Science Applications
The incorporation of a pendant cubane substituent into an acrylate polymer side chain, leading to a unique low-shrink polymer upon catalytic ring-opening, suggests applications in polymer design and fabrication (McGonagle et al., 2009).
Advanced Materials
Cubane-1,4-dicarboxylic acid derivatives have been used to synthesize polyamides with unique solubility and chemical resistance properties, indicating potential applications in high-performance materials (Kakuchi et al., 1997).
Molecular Electronics and Photophysics
The synthesis of functionalized cubane building blocks for incorporation into medicinal chemistry programs highlights the versatility of cubane derivatives in designing novel compounds with potential applications in drug development and molecular electronics (Wlochal et al., 2014).
Catalysis and Environmental Applications
The development of cubane-type rare-earth methylidene complexes and their reactions with organic compounds suggest applications in catalysis and environmental remediation (Zhang et al., 2011).
Future Directions
Cubane and its derivatives have gained traction in medicinal chemistry over the past decade . They are being explored for their potential to improve physical and biological properties when substituting a phenyl ring by a cubyl unit . Future research may continue to explore these properties and potential applications.
Mechanism of Action
Target of Action
Cubane derivatives have been gaining traction in medicinal chemistry . They are of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry .
Mode of Action
Cubane derivatives have been shown to undergo electrochemical functionalization by oxidative decarboxylative ether formation (hofer–moest reaction) . This reaction is compatible with the presence of other oxidizable functional groups .
Biochemical Pathways
It’s worth noting that cubane derivatives have been employed for decarboxylative cubyl-heteroatom bond formation .
Result of Action
The cubane system is known for its high strain yet remarkable stability . The radical chlorination of cubane-1,4-dicarboxylic acid leads preferentially to one monochlorinated cubane dicarboxylate .
Action Environment
It’s worth noting that all chlorinated derivatives as well as the parent diacid showed high thermal stability (decomposition above 250 °c) as documented by differential scanning calorimetry .
Properties
IUPAC Name |
methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4S/c1-16-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-17(12,14)15/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORXIBQCOHFONF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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